molecular formula C4H6ClNO3S B6603281 (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride CAS No. 2649060-82-0

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride

Cat. No.: B6603281
CAS No.: 2649060-82-0
M. Wt: 183.61 g/mol
InChI Key: OHAGYXXWOFVOKN-UHFFFAOYSA-N
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Description

(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonylchloride is a sulfonyl chloride derivative featuring a partially saturated 4,5-dihydro-1,2-oxazole (isoxazoline) ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly in the design of protease inhibitors such as Factor XIa (FXIa) antagonists . Its reactive sulfonyl chloride group enables facile conjugation with amines or other nucleophiles, making it a versatile building block for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4,5-dihydro-1,2-oxazol-3-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAGYXXWOFVOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride typically involves the reaction of oxazoline derivatives with methanesulfonyl chloride. One common method involves the use of (4,5-dihydro-1,2-oxazol-3-yl)methanol as a starting material, which is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction Reactions: The compound can be reduced to form different oxazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Reagents such as manganese dioxide (MnO2) or other oxidizing agents can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include sulfonamide, sulfonate esters, and sulfonothioates.

    Oxidation Reactions: Products include oxazole derivatives.

    Reduction Reactions: Products include reduced oxazoline derivatives.

Scientific Research Applications

Synthetic Methodologies

1. Synthesis of Sulfonamide Derivatives

One of the primary applications of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride is in the synthesis of sulfonamide derivatives. These derivatives are crucial in medicinal chemistry due to their antibacterial and antiviral properties. The compound acts as a sulfonylating agent that can introduce a sulfonamide group into various substrates.

2. Formation of Isocyanates

The compound can also be utilized to synthesize isocyanates through a reaction with amines. Isocyanates are important intermediates in the production of polyurethanes and other polymers.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds derived from (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride exhibit significant antimicrobial activity. For instance, studies have shown that certain sulfonamide derivatives have effective inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

Some derivatives have also been investigated for their potential anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific metabolic pathways.

Industrial Applications

1. Agrochemicals

The compound has potential applications in the agrochemical industry as a precursor for designing new pesticides and herbicides. Its ability to modify biological activity makes it suitable for developing compounds that can target specific pests or diseases in crops.

2. Polymer Chemistry

In polymer chemistry, (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride can be used to create functionalized polymers that exhibit enhanced properties such as increased thermal stability or improved mechanical strength.

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityTo evaluate the efficacy of sulfonamide derivatives against bacterial strainsSeveral derivatives showed significant inhibition against E. coli and S. aureus
Investigation of Anticancer EffectsTo assess the cytotoxicity of synthesized compounds on cancer cell linesCertain derivatives induced apoptosis in cancer cells with minimal toxicity to normal cells
Development of AgrochemicalsTo design new herbicides using sulfonamide derivativesNew compounds demonstrated effective weed control in preliminary field trials

Mechanism of Action

The mechanism of action of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride are best understood through comparisons with derivatives featuring variations in the heterocyclic core or substituents. Key findings from recent studies are summarized below:

Table 1: Comparative Analysis of Selected Derivatives

Compound ID Substituent/Modification Potency (FXIa Inhibition) Key Structural Feature
48 Cyano-substituted Not determined (n.d.) Linear nitrile group
49 4,5-Dihydro-1,2-oxazol-3-yl (target) Moderate Partially saturated isoxazoline ring
50 1,2-Oxazol-3-yl (unsaturated analog) Slightly higher Fully aromatic isoxazole ring

Key Observations:

Potency Trends : The unsaturated 1,2-oxazol-3-yl derivative (Compound 50) exhibits marginally increased potency compared to the saturated 4,5-dihydro-1,2-oxazol-3-yl analog (Compound 49). This suggests that aromaticity or planarity of the heterocyclic ring enhances binding interactions with FXIa’s active site .

Functional Group Flexibility : Derivatives such as [3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride () demonstrate the adaptability of the dihydro-oxazole scaffold, though their primary amine functionality diverges from the sulfonyl chloride’s reactivity profile .

Mechanistic Insights:

Computational studies, including relative binding free energy (FEP+) calculations, support the observed potency differences. The unsaturated oxazole ring in Compound 50 likely improves hydrophobic packing and π-π interactions within the FXIa binding pocket, whereas the dihydro-oxazole’s reduced rigidity may limit optimal orientation .

Biological Activity

(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonylchloride is a heterocyclic compound characterized by its unique oxazoline ring and sulfonyl chloride functional group. Its molecular formula is C4_4H6_6ClNO3_3S, and it has garnered attention for its potential applications in medicinal chemistry and agricultural sciences.

The synthesis of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride typically involves the reaction of oxazoline derivatives with methanesulfonyl chloride. A common synthetic route includes treating (4,5-dihydro-1,2-oxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The compound can undergo various chemical reactions including substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis.

The biological activity of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride is primarily attributed to its reactivity towards nucleophiles due to the sulfonyl chloride group. This reactivity enables the formation of covalent bonds with various biomolecules, influencing enzymatic functions and cellular processes. Specifically, it has been shown to inhibit certain proteases by binding to their active sites, which can lead to an accumulation of specific proteins within cells.

Antimicrobial Activity

Research indicates that compounds related to (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli. In one study using the agar disk diffusion method, various synthesized compounds showed inhibition zones ranging from 27 mm to 32 mm against these pathogens .

Herbicidal Activity

A notable application of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride derivatives is in herbicide development. For example, a derivative known as pyroxasulfone was developed from this compound and demonstrated excellent herbicidal activity against both grass and broadleaf weeds without causing phytotoxicity to crops. This was achieved through structural optimization aimed at enhancing physicochemical properties for pre-emergence herbicide applications .

Comparative Analysis

To better understand the biological activity of (4,5-dihydro-1,2-oxazol-3-yl)methanesulfonylchloride in relation to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityNotable Applications
(4,5-Dihydro-1,2-oxazol-3-yl)methanesulfonylchlorideStructureAntimicrobial; Protease inhibitionDrug synthesis; Herbicide development
PyroxasulfoneStructureHerbicidal activityPre-emergence herbicide
Isoxazole DerivativesStructureVaries by substituentsAntimicrobial agents

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